2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide
CAS No.: 872862-11-8
Cat. No.: VC4198754
Molecular Formula: C29H27N3O3
Molecular Weight: 465.553
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872862-11-8 |
|---|---|
| Molecular Formula | C29H27N3O3 |
| Molecular Weight | 465.553 |
| IUPAC Name | 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide |
| Standard InChI | InChI=1S/C29H27N3O3/c33-27(31-17-9-2-10-18-31)20-32-19-24(23-14-6-8-16-26(23)32)28(34)29(35)30-25-15-7-5-13-22(25)21-11-3-1-4-12-21/h1,3-8,11-16,19H,2,9-10,17-18,20H2,(H,30,35) |
| Standard InChI Key | MQKGUZCSCAHVPC-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features three distinct pharmacophoric elements:
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An indole core substituted at the 3-position with a 2-oxo-2-piperidin-1-ylethyl group.
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A piperidine ring linked via an ethylene spacer to the indole nitrogen.
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An N-(2-phenylphenyl)acetamide side chain terminating in a biphenyl system .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.553 g/mol |
| CAS Registry Number | 872862-11-8 |
| IUPAC Name | 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide |
The indole moiety contributes to π-π stacking interactions with biological targets, while the piperidine ring enhances solubility and membrane permeability. The biphenyl acetamide group may facilitate binding to hydrophobic pockets in enzymes or receptors .
Synthesis and Structural Elucidation
The synthesis of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide involves a multi-step sequence:
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Indole Intermediate Preparation:
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Acetamide Coupling:
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The indole-piperidine intermediate undergoes condensation with 2-phenylphenylamine using a carbodiimide coupling agent (e.g., EDC/HOBt) to form the final acetamide.
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Critical Reaction Parameters:
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Temperature: 0–5°C during acylation to minimize side reactions.
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Solvent: Anhydrous DMF for coupling steps to enhance reactivity .
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Yield: Reported at 32–45% after purification via silica gel chromatography.
Structural confirmation relies on -NMR ( 7.85 ppm for acetamide carbonyl) and HRMS ([M+H] m/z 466.556).
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 1.2 ± 0.3 | |
| A549 (lung adenocarcinoma) | 2.8 ± 0.5 | |
| HepG2 (hepatocellular) | 0.9 ± 0.2 |
Mechanistically, these compounds induce apoptosis via caspase-3 activation and disrupt mitochondrial membrane potential. The piperidine moiety may enhance cellular uptake, while the biphenyl group stabilizes interactions with tubulin or kinase targets .
Antiviral Applications
Recent research on analogous 1,3,4-oxadiazole-acetamide hybrids reveals potent anti-HIV-1 activity (EC = 0.17–0.24 µM) . Though direct data for this compound are lacking, structural similarities suggest potential inhibition of viral transcription through epigenetic modulation of the HIV-1 LTR promoter .
Mechanism of Action
The compound’s polypharmacological effects arise from interactions with multiple targets:
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Enzyme Inhibition:
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Epigenetic Modulation:
Research Challenges and Future Directions
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Optimization of Pharmacokinetics:
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Target Deconvolution:
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In Vivo Efficacy Studies:
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No published data exist on toxicity or efficacy in animal models. Priority should be given to PD/PK studies in murine xenografts.
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